molecular formula C15H22N2O2 B336377 4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide

4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B336377
M. Wt: 262.35 g/mol
InChI Key: ZIVPGDQPXLOLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, a morpholine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(3-morpholin-4-yl-propyl)-cyclohexan-1-amine
  • N-[2-Hydroxy-3-(morpholin-4-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Uniqueness

4-methyl-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-methyl-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C15H22N2O2/c1-13-3-5-14(6-4-13)15(18)16-7-2-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18)

InChI Key

ZIVPGDQPXLOLSU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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